molecular formula C14H17NO2 B1279733 tert-butyl 3-methyl-1H-indole-1-carboxylate CAS No. 89378-43-8

tert-butyl 3-methyl-1H-indole-1-carboxylate

Cat. No. B1279733
CAS RN: 89378-43-8
M. Wt: 231.29 g/mol
InChI Key: SMURSSZMVCOKOO-UHFFFAOYSA-N
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Description

Tert-butyl 3-methyl-1H-indole-1-carboxylate is a chemical compound that belongs to the class of indole derivatives. Indoles are heterocyclic compounds with a wide range of applications in pharmaceuticals, agrochemicals, and organic materials. The tert-butyl group attached to the indole framework can influence the physical and chemical properties of the molecule, making it a subject of interest in various chemical studies.

Synthesis Analysis

The synthesis of tert-butyl indole derivatives is not directly discussed in the provided papers. However, a practical synthesis of a related compound, (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, is described, which involves intramolecular cyclization starting from commercially available aminopropanol . This suggests that similar strategies could potentially be applied to synthesize tert-butyl 3-methyl-1H-indole-1-carboxylate by starting with appropriate indole precursors and applying protective group strategies.

Molecular Structure Analysis

The molecular structure of tert-butyl indole derivatives can be complex, as indicated by the crystallographic studies of related compounds. For instance, tert-butyl 2-amino-1H-1,3-benzodiazole-1-carboxylate was found to crystallize in an orthorhombic lattice, with the crystal structure stabilized by intermolecular interactions . Similarly, the indole ring system of tert-butyl 3-[2,2-bis(ethoxycarbonyl)vinyl]-2-bromomethyl-1H-indole-1-carboxylate is planar, and the tert-butyl bound carboxylate group forms a dihedral angle with the indole ring system . These studies highlight the importance of crystallographic analysis in understanding the conformation and interactions of such molecules.

Chemical Reactions Analysis

The chemical reactivity of tert-butyl indole derivatives can be inferred from the carbomethylation of arylacrylamides leading to indolin-2-one derivatives . The reaction involves radical addition and cyclization, which could be relevant to the functionalization of the indole ring in tert-butyl 3-methyl-1H-indole-1-carboxylate. Additionally, the synthesis of tert-butyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate through a substitution reaction suggests that the indole ring can undergo various substitution reactions, which could be useful for further derivatization of tert-butyl 3-methyl-1H-indole-1-carboxylate.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl indole derivatives can be diverse. For example, the tert-butyl group can influence the solubility and steric hindrance of the molecule. The crystallographic and thermal studies of related compounds provide insights into their stability and behavior under different conditions . The use of DFT studies to analyze the molecular electrostatic potential and frontier molecular orbitals can also shed light on the electronic properties and reactivity of these compounds .

Scientific Research Applications

Application in Biologically Active Compounds

  • Summary of Application: Indole derivatives, including “tert-butyl 3-methyl-1H-indole-1-carboxylate”, are used as biologically active compounds for the treatment of various disorders in the human body . They have shown potential in treating cancer cells and microbes .
  • Methods of Application: While the specific methods of application for “tert-butyl 3-methyl-1H-indole-1-carboxylate” are not mentioned, indole derivatives are typically used in drug formulations and administered in a manner appropriate for the specific treatment .
  • Results or Outcomes: Indole derivatives, both natural and synthetic, show various biologically vital properties . They play a main role in cell biology and have attracted increasing attention in recent years due to their potential therapeutic applications .

Application in Alkaloid Synthesis

  • Summary of Application: Indole derivatives are used in the synthesis of natural prenyl indole derivatives, such as Indiacens A and B . These compounds are known to possess various biological activities .
  • Methods of Application: The specific methods of application for “tert-butyl 3-methyl-1H-indole-1-carboxylate” are not mentioned, but the synthesis of these compounds typically involves several key steps, including a hetero-/retro-Diels–Alder reaction, the reduction of 1,2-diazine, Swern oxidation, and also Fischer indole synthesis .
  • Results or Outcomes: The synthesized indole derivatives were found to possess anticancer, anti-inflammatory, antinociceptive, antipsychotic, analgesic, cytotoxic, and 5-lipoxygenase inhibitory activities .

Application in Antiviral Drugs

  • Summary of Application: Indole derivatives have been reported as antiviral agents . They have shown inhibitory activity against influenza A and Coxsackie B4 virus .
  • Methods of Application: While the specific methods of application for “tert-butyl 3-methyl-1H-indole-1-carboxylate” are not mentioned, indole derivatives are typically used in drug formulations and administered in a manner appropriate for the specific treatment .
  • Results or Outcomes: Certain indole derivatives have shown potent antiviral activities with IC50 values ranging from 0.4 to 2.1 μg/mL against Coxsackie B4 virus . Another compound showed inhibitory activity against hepatitis C virus (HCV) at low concentrations .

Application in the Synthesis of Natural Prenyl Indole Derivatives

  • Summary of Application: Indole derivatives are used in the synthesis of natural prenyl indole derivatives, such as Indiacens A and B . These compounds are known to possess various biological activities .
  • Methods of Application: The specific methods of application for “tert-butyl 3-methyl-1H-indole-1-carboxylate” are not mentioned, but the synthesis of these compounds typically involves several key steps, including a hetero-/retro-Diels–Alder reaction, the reduction of 1,2-diazine, Swern oxidation, and also Fischer indole synthesis .
  • Results or Outcomes: The synthesized indole derivatives were found to possess anticancer, anti-inflammatory, antinociceptive, antipsychotic, analgesic, cytotoxic, and 5-lipoxygenase inhibitory activities .

Application in Anti-HIV Drugs

  • Summary of Application: Indole derivatives have been reported as anti-HIV agents . They have shown inhibitory activity against HIV .
  • Methods of Application: While the specific methods of application for “tert-butyl 3-methyl-1H-indole-1-carboxylate” are not mentioned, indole derivatives are typically used in drug formulations and administered in a manner appropriate for the specific treatment .
  • Results or Outcomes: Certain indole derivatives have shown potent anti-HIV activities .

properties

IUPAC Name

tert-butyl 3-methylindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c1-10-9-15(13(16)17-14(2,3)4)12-8-6-5-7-11(10)12/h5-9H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMURSSZMVCOKOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C2=CC=CC=C12)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60473170
Record name tert-Butyl 3-methyl-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60473170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl 3-methyl-1H-indole-1-carboxylate

CAS RN

89378-43-8
Record name tert-Butyl 3-methyl-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60473170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
N Kaur, Y Verma, P Grewal, N Ahlawat… - Synthetic …, 2020 - Taylor & Francis
The metal-assisted synthesis of heterocyclic compounds is known to be one of the extremely developing as well as significant concepts of organic chemistry. Because of their expensive…
Number of citations: 14 www.tandfonline.com
A Mal, M Sayyad, IA Wani… - The Journal of Organic …, 2017 - ACS Publications
… Formation of (R,R,R)-3ea could be explained, by possible conversion of tert-butyl 3-methyl-1H-indole-1-carboxylate 1f to 3-methylindole 1e after deprotection of the Boc group at 85 C in …
Number of citations: 34 pubs.acs.org
WI Lee, JW Jung, J Sim, H An, YG Suh - Tetrahedron, 2013 - Elsevier
A generally applicable and high-yielding protocol for the synthesis of 3-substituted indole derivatives is described. Key features include microwave-assisted intramolecular arene–…
Number of citations: 14 www.sciencedirect.com
P Roychowdhury, A Maity, D Powers - 2021 - chemrxiv.org
… 3) and by nucleophilic heterocycles, such as tert-butyl 3-methyl-1H-indole-1-carboxylate 10 to generate 2-aminated indole 11 in 47% yield (Eqn. 4). These examples highlight the …
Number of citations: 1 chemrxiv.org
OM Griffiths, HA Esteves, Y Chen, K Sowa, OS May… - repository.cam.ac.uk
All procedures below were conducted under inert nitrogen atmosphere unless stated otherwise. Reagents were supplied by Sigma-Aldrich, Alfa Aesar, Acros, TCI and Fluorochem and …
Number of citations: 0 www.repository.cam.ac.uk
OM Griffiths, HA Esteves, Y Chen, K Sowa… - The Journal of …, 2021 - ACS Publications
Executing photoredox reactions in flow offers solutions to frequently encountered issues regarding reproducibility, reaction time, and scale-up. Here, we report the transfer of a …
Number of citations: 12 pubs.acs.org
M Puthanveedu - 2021 - eldorado.tu-dortmund.de
The development of transition metal-free reaction methodologies for the direct functionalization of CH bonds is an attractive area of research. These reactions offer atom-economic …
Number of citations: 4 eldorado.tu-dortmund.de
S Oleynichenko - 2020 - search.proquest.com
This dissertation covers two projects utilizing organodiol catalyzed conjugate addition. The first project uses BINOL-derived organocatalysts to synthesize indolyl-propylene glycol …
Number of citations: 2 search.proquest.com
B Morra - 2012 - search.proquest.com
A variety of methodologies developed in our research group have inspired the three separate projects reported. First, the total synthesis of (±)-quebrachamine was performed in 13 …
Number of citations: 3 search.proquest.com

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